(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole and piperazine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Final Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Fluorophenyl)-2-methylthiazole): Similar in structure but lacks the piperazine ring.
(4-(4-Fluorophenyl)piperazine): Contains the piperazine ring but lacks the thiazole ring.
(2-(Methylthio)phenyl)methanone: Contains the methylthio group but lacks the thiazole and piperazine rings.
Uniqueness
The unique combination of the thiazole, piperazine, and fluorophenyl groups in (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride provides it with distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS2.ClH/c1-28-20-5-3-2-4-18(20)22(27)26-12-10-25(11-13-26)14-21-24-19(15-29-21)16-6-8-17(23)9-7-16;/h2-9,15H,10-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMNEJCJUGBISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.